molecular formula C14H20Cl6N2 B1197887 Chlorisondamine chloride CAS No. 69-27-2

Chlorisondamine chloride

Numéro de catalogue: B1197887
Numéro CAS: 69-27-2
Poids moléculaire: 429.0 g/mol
Clé InChI: DXXUGBPKQDTBQW-UHFFFAOYSA-L
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

L'une des principales méthodes implique la réaction de la 4,5,6,7-tétrachloro-2-méthylisoindoline avec la triméthylamine en présence d'un solvant approprié . Les conditions réactionnelles comprennent généralement des températures contrôlées et l'utilisation de catalyseurs pour faciliter la formation du produit souhaité.

Méthodes de production industrielle

La production industrielle de chlorure de chlorisondamine implique la mise à l'échelle des voies de synthèse pour produire le composé en quantités plus importantes. Ce processus comprend souvent l'utilisation de réacteurs à flux continu et de techniques de purification avancées pour garantir la pureté et la cohérence du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorure de chlorisondamine subit diverses réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.

    Réduction : Des réactions de réduction peuvent être utilisées pour modifier la structure chimique du chlorure de chlorisondamine.

    Substitution : Le composé peut subir des réactions de substitution où un ou plusieurs de ses atomes sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le chlorure de chlorisondamine comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les conditions réactionnelles impliquent souvent des températures contrôlées, des niveaux de pH et l'utilisation de solvants pour faciliter les réactions.

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorure de chlorisondamine dépendent du type de réaction et des réactifs utilisés. Par exemple, les réactions d'oxydation peuvent produire différents dérivés chlorés, tandis que les réactions de substitution peuvent produire une variété de composés substitués .

Applications de la recherche scientifique

Le chlorure de chlorisondamine a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le chlorure de chlorisondamine exerce ses effets en agissant comme un antagoniste du récepteur nicotinique de l'acétylcholine. Il se lie aux sites récepteurs, empêchant la liaison de l'acétylcholine et inhibant ainsi la transmission des impulsions nerveuses . Ce blocage entraîne une inhibition à la fois neuronale et ganglionnaire, affectant divers processus physiologiques .

Activité Biologique

Chlorisondamine chloride, a nicotinic antagonist and ganglionic blocker, has been extensively studied for its biological activity, particularly in the context of cardiovascular research and neurogenic hypertension. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's effects on biological systems, focusing on its mechanisms of action, experimental applications, and clinical implications.

Chemical Structure and Properties

This compound is chemically characterized as ethylene-1-[4, 5, 6, 7-tetrachloro-2-methylisoindolinium]-2-trimethylammonium dichloride. Its molecular formula is C14H20Cl6N2C_{14}H_{20}Cl_6N_2 . The compound exhibits properties that make it suitable for use in animal models to assess autonomic function and blood pressure regulation.

Chlorisondamine functions primarily as a ganglionic blocker by antagonizing nicotinic acetylcholine receptors located in the autonomic ganglia. This blockade leads to a reduction in sympathetic nervous system activity, which is crucial for regulating blood pressure and heart rate. The compound has been shown to decrease both cardiac output (CO) and peripheral resistance, contributing to its antihypertensive effects .

Effects on Blood Pressure and Heart Rate

A study involving normotensive C57Bl/6J mice demonstrated that chlorisondamine administration resulted in significant reductions in blood pressure (BP) and heart rate (HR). The effects were dose-dependent, with doses ranging from 1 to 6 mg/kg leading to notable decreases in CO without affecting left ventricular stroke volume or fractional shortening . In hypertensive models, lower doses (1 and 2 mg/kg) produced more pronounced reductions in BP and HR compared to higher doses, indicating a greater neurogenic response in these animals.

Dose (mg/kg) BP Reduction (mmHg) HR Reduction (beats/min) CO Reduction (mL/min)
1Significant-14.3Not reported
2Significant-59.1Not reported
3Moderate-87.5Significant
6Moderate-111.4Significant

Sensitization Studies

In additional experiments involving cats, chlorisondamine was found to sensitize normally innervated structures such as the submaxillary gland and nictitating membrane to adrenaline. Following treatment with chlorisondamine at doses of 2 mg/kg twice daily, there was a marked increase in sensitivity to adrenaline over several weeks . This suggests that while chlorisondamine blocks ganglionic transmission, it can also enhance the responsiveness of certain tissues under specific conditions.

Clinical Implications

This compound was initially developed for managing hypertension but has largely been supplanted by newer agents due to side effects associated with its use. Nonetheless, its role in research settings remains significant for understanding autonomic regulation and neurogenic contributions to blood pressure control .

Case Studies

  • Neurogenic Hypertension : In a study assessing neurogenic contributions to hypertension using chlorisondamine, researchers found that the compound effectively suppressed pressor responses induced by stressors in canine models. This highlighted its potential utility in exploring autonomic dysfunction related to hypertension .
  • Cardiac Function : Another investigation utilized echocardiography to measure cardiac function changes post-administration of chlorisondamine. Results indicated that while CO decreased significantly at higher doses, the overall cardiac function remained stable under controlled conditions .

Propriétés

IUPAC Name

trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20Cl4N2.2ClH/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXUGBPKQDTBQW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

69-27-2 (chloride), 69-27-2 (Parent), 7701-62-4 (Parent)
Record name Chlorisondamine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7046332
Record name Chlorisondamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69-27-2
Record name Chlorisondamine chloride [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chlorisondamine chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-Tetrachloro-1,3-dihydro-2-methyl-2-[2-trimethylammonium)ethyl]-2H-isoindolium diiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHLORISONDAMINE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B58W7756G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chlorisondamine chloride
Reactant of Route 2
Reactant of Route 2
Chlorisondamine chloride
Reactant of Route 3
Reactant of Route 3
Chlorisondamine chloride
Reactant of Route 4
Reactant of Route 4
Chlorisondamine chloride
Reactant of Route 5
Reactant of Route 5
Chlorisondamine chloride
Reactant of Route 6
Chlorisondamine chloride
Customer
Q & A

Q1: What is the primary mechanism of action of Chlorisondamine chloride?

A1: this compound is a potent ganglionic blocking agent. [, , , , , , , ]. It acts by blocking the transmission of nerve impulses through autonomic ganglia, effectively preventing the passage of both sympathetic and parasympathetic nerve impulses [, , , , , ].

Q2: What are the downstream effects of this compound's ganglionic blocking activity?

A2: Blockade of autonomic ganglia by this compound leads to a variety of effects, including a drop in systolic blood pressure, narrowing of pulse pressure, tachycardia, and relaxation of nictitating membranes in dogs []. Interestingly, the blood pressure response to this compound varies across species and can be influenced by factors like anesthesia and the presence of hypertension [, ].

Q3: How does the potency and duration of action of this compound compare to other ganglionic blocking agents?

A3: Studies in dogs indicate that this compound is approximately 8 times more potent than hexamethonium and 2.6 times more potent than pentapyrrolidinium in lowering blood pressure []. Additionally, this compound exhibits a significantly prolonged duration of action compared to these agents, likely due to its persistence in tissues [, ].

Q4: Can this compound influence the cardiovascular effects of other drugs or physiological stimuli?

A4: Yes, this compound has been shown to suppress the pressor response induced by various stimuli, including:

  • Annoying stimuli in neurogenic hypertensive dogs [].
  • Splanchnic faradization in cats, regardless of the presence of adrenal glands [].
  • Intrathecally administered arginine vasopressin in rats, confirming the neural mediation of the response [].

Q5: Does this compound interact with the renin-angiotensin system?

A5: Research suggests that this compound does not directly influence the renin-angiotensin system []. For instance, an angiotensin II receptor blocker did not alter the cardiovascular response to intrathecally administered this compound in rats, and plasma renin levels remained stable after this compound administration [].

Q6: Does this compound interact with adrenergic receptors?

A6: While this compound primarily acts on autonomic ganglia, research suggests potential interactions with the adrenergic system:

  • The cardiovascular effects of intrathecally administered this compound were attenuated by both alpha- and beta-adrenergic receptor blockers in rats, suggesting involvement of the sympathetic nervous system [].
  • Interestingly, this compound was found to induce supersensitivity to adrenaline in the submaxillary gland and nictitating membrane of cats, similar to the effects of surgical denervation [].

Q7: Can this compound influence the effects of reserpine, a drug known to deplete catecholamine stores?

A7: Studies show a complex interaction between this compound and reserpine:

  • Chronic co-administration of both drugs resulted in additive blood pressure-lowering effects in dogs [].
  • Intriguingly, intravenous reserpine administration after high doses of ganglionic blocking agents, including this compound, caused a transient pressor response in anesthetized dogs. Similar effects were observed in unanesthetized dogs chronically treated with reserpine upon receiving ganglionic blockers intravenously [].

Q8: What are the potential implications of the transient pressor response observed with reserpine after this compound administration?

A8: The observed pressor response to reserpine after this compound pretreatment challenges the traditional understanding of reserpine's action as solely a catecholamine depletor. This finding led to the hypothesis that reserpine might also possess sympathomimetic properties mediated through a humoral mechanism []. Further research is needed to elucidate this mechanism fully.

Q9: Does this compound affect the central nervous system?

A9: While primarily known for its peripheral actions, studies indicate potential central nervous system involvement:

  • Intracerebroventricular administration of thyrotropin-releasing hormone (TRH) improved survival in anaphylactic shock in mice, and this effect was abolished by this compound pretreatment, suggesting a central sympatho-adrenomedullary pathway mediating TRH's protective effects [].
  • Similarly, the protective action of gamma-endorphin-type peptides in anaphylactic shock was also blocked by this compound, suggesting involvement of the central nervous system and sympathetic outflow in this process [].

Q10: Does this compound influence the pressor response to angiotensin II in pregnancy?

A10: Yes, experiments in rats demonstrated that the attenuated pressor response to angiotensin II observed during pregnancy is abolished under total autonomic blockade achieved with this compound and methscopolamine bromide []. This finding suggests a significant contribution of augmented neural reflex activity, rather than solely vascular reactivity changes, to the blunted pressor response in pregnancy [].

Q11: Can this compound impact behavioral responses?

A11: Interestingly, intracisternal injection of L-arginine in conscious rats caused both a pressor response and excessive grooming behavior. This compound pretreatment significantly attenuated the pressor effect, indicating involvement of the sympathetic nervous system, but the relationship between these cardiovascular changes and the observed behavioral response remains unclear [].

Q12: What is the significance of the research on 9a,11β-prostaglandin F2 (9a,11β-PGF2) in relation to this compound?

A12: While not directly related to this compound's mechanism of action, the research on 9a,11β-PGF2, a biologically active metabolite of prostaglandin D2, utilized this compound as part of their experimental methodology []. The study employed this compound to induce ganglionic blockade in rats, allowing them to isolate the direct cardiovascular effects of 9a,11β-PGF2 on blood pressure [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.